molecular formula C5H10N2 B12999526 (1S,5S)-3,6-Diazabicyclo[3.2.0]heptane

(1S,5S)-3,6-Diazabicyclo[3.2.0]heptane

Cat. No.: B12999526
M. Wt: 98.15 g/mol
InChI Key: XKEYAOJRNJYJMM-CRCLSJGQSA-N
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Description

(1S,5S)-3,6-Diazabicyclo[320]heptane is a bicyclic organic compound that features a unique structure with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-3,6-Diazabicyclo[3.2.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions to form the bicyclic structure. For example, cyclopentenes can undergo 1,2-aminoacyloxylation to yield oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-3,6-Diazabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bicyclic structure.

    Substitution: The nitrogen atoms in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce various functional groups into the bicyclic structure.

Scientific Research Applications

(1S,5S)-3,6-Diazabicyclo[3.2.0]heptane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,5S)-3,6-Diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5S)-3,6-Diazabicyclo[3.2.0]heptane is unique due to the presence of two nitrogen atoms in its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

(1S,5S)-3,6-diazabicyclo[3.2.0]heptane

InChI

InChI=1S/C5H10N2/c1-4-2-7-5(4)3-6-1/h4-7H,1-3H2/t4-,5+/m0/s1

InChI Key

XKEYAOJRNJYJMM-CRCLSJGQSA-N

Isomeric SMILES

C1[C@H]2CN[C@@H]2CN1

Canonical SMILES

C1C2CNC2CN1

Origin of Product

United States

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